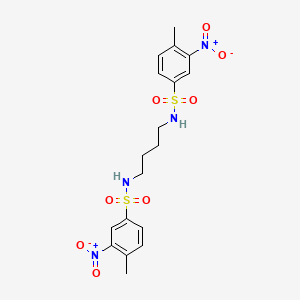
N,N'-butane-1,4-diylbis(4-methyl-3-nitrobenzenesulfonamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N,N’-butane-1,4-diylbis(4-methyl-3-nitrobenzenesulfonamide) is a chemical compound with the empirical formula C14H16N4O8S2. Its molecular weight is 416.43 g/mol.
- The compound consists of two 4-methyl-3-nitrobenzenesulfonamide moieties connected by a butane-1,4-diyl linker.
- It is a solid with a melting point range of 141-145 °C .
- The SMILES notation for this compound is:
Cc1ccc(cc1N+[O-])S(N)(=O)=O.
Preparation Methods
Synthetic Routes: Although specific synthetic methods for this compound are not widely documented, it can be prepared through multistep organic synthesis.
Industrial Production: Information on large-scale industrial production methods is limited. research laboratories may synthesize it for specific applications.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: Reduction of the nitro groups yields corresponding amines, while substitution reactions lead to modified derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its functional groups.
Biology and Medicine: Investigated for potential biological activities (e.g., enzyme inhibition, antimicrobial properties).
Industry: Limited information on industrial applications, but it may find use in specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For instance:
- If used as an enzyme inhibitor, it may interact with active sites or allosteric sites.
- As an antimicrobial agent, it could disrupt microbial cell membranes or metabolic pathways.
Comparison with Similar Compounds
Uniqueness: Its bis-sulfonamide structure distinguishes it from other related compounds.
Similar Compounds: While detailed information is scarce, similar compounds may include other sulfonamides or nitroaromatic derivatives
Remember that further research and experimental data are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C18H22N4O8S2 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
4-methyl-N-[4-[(4-methyl-3-nitrophenyl)sulfonylamino]butyl]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C18H22N4O8S2/c1-13-5-7-15(11-17(13)21(23)24)31(27,28)19-9-3-4-10-20-32(29,30)16-8-6-14(2)18(12-16)22(25)26/h5-8,11-12,19-20H,3-4,9-10H2,1-2H3 |
InChI Key |
GCJHOZYSNVGWJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCCCNS(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



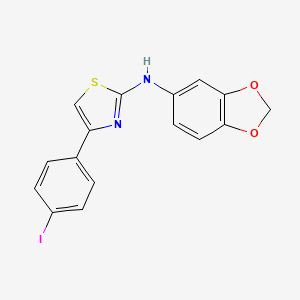
![2H-Benzo[d][1,3]oxazine, 2-[2-(5-methylfuran-2-yl)ethyl]-4,4-diphenyl-1,4-dihydro-](/img/structure/B11536852.png)
![2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11536857.png)
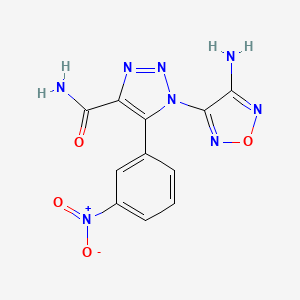
![N-({N'-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11536863.png)
![3,4,5-trimethoxy-N'-[(Z)-{2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene]benzohydrazide](/img/structure/B11536883.png)
![(1E)-1-[1-(2,4-dichlorophenyl)ethylidene]-2-(2,4,6-trichlorophenyl)hydrazine](/img/structure/B11536886.png)

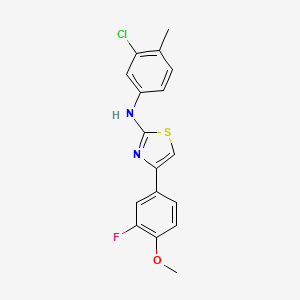
![N-(4-chlorophenyl)-4-[(4-methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B11536897.png)
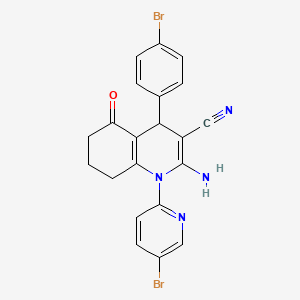
![3-{[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11536908.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N'-[(E)-(4-nitrophenyl)methylidene]-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11536911.png)
